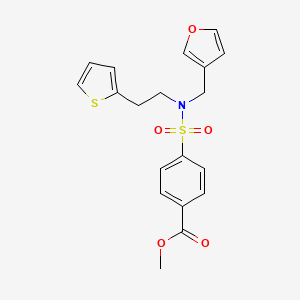

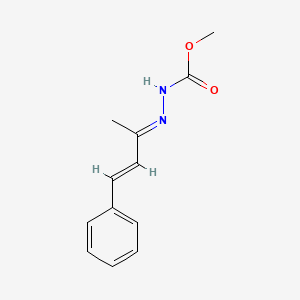

![molecular formula C22H23N3O3S B2511539 2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-82-9](/img/structure/B2511539.png)

2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction. This process typically includes the use of a toluene and methanol mixture to facilitate crystallization of the product. The structure of the synthesized compound is then confirmed through various analytical techniques, including elemental analysis, FTIR, ^1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations performed with Gaussian09 software. The geometrical parameters derived from these studies are found to be in good agreement with the experimental XRD data .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving 2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, the analysis of similar compounds suggests that intramolecular hydrogen bonding plays a significant role in the stability of the molecule. For example, an intramolecular C–H···O hydrogen bond can generate an S(6) graph-set motif, which contributes to the stability of the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be characterized by a variety of techniques. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, crystallizes in the monoclinic space group P 21/c, with specific unit-cell parameters. The stability of the molecule can be attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis. Additionally, the HOMO and LUMO analysis indicates charge transfer within the molecule, and the molecular electrostatic potential provides insight into the distribution of charge across the molecule. The first hyperpolarizability calculation suggests potential applications in nonlinear optics due to the molecule's ability to interact with light .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been synthesized and characterized for their coordination with metal ions like Co(II) and Cu(II). These compounds form coordination complexes with distinct geometries and exhibit significant antioxidant activity, suggesting potential applications in developing metal-based antioxidants or therapeutic agents (Chkirate et al., 2019).

Antimicrobial Agents

Compounds incorporating pyrazole and thiophene moieties, as investigated by Aly et al. (2011), have shown promising biological activity against various microorganisms. These studies involve the synthesis of new heterocyclic compounds and their evaluation as potential antimicrobial agents, indicating the relevance of such structures in developing new drugs (Aly et al., 2011).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-14-4-7-16(8-5-14)25-22(17-12-29-13-18(17)24-25)23-21(26)11-15-6-9-19(27-2)20(10-15)28-3/h4-10H,11-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHADUZVETWPWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)

![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)

![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)